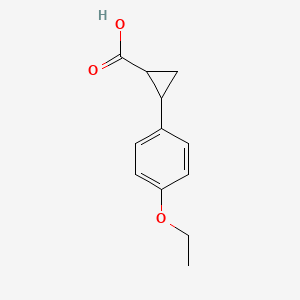![molecular formula C13H18N2O2 B13528424 2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline](/img/structure/B13528424.png)
2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline is an organic compound with the molecular formula C13H18N2O2. It is a derivative of morpholine, a heterocyclic amine, and aniline, an aromatic amine. This compound is known for its unique structural features, which include a morpholine ring substituted with two methyl groups and an aniline moiety attached via a carbonyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized by reacting diethylene glycol with ammonia in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to form morpholine.
Methylation: The morpholine ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate. This step introduces the two methyl groups at the 2 and 6 positions of the morpholine ring.
Formation of the Carbonyl Group: The methylated morpholine is then reacted with phosgene to introduce the carbonyl group, forming 2,6-dimethylmorpholine-4-carbonyl chloride.
Coupling with Aniline: Finally, the carbonyl chloride is reacted with aniline in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.
化学反应分析
Types of Reactions
2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
科学研究应用
2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbonyl group plays a crucial role in forming hydrogen bonds with target molecules, while the morpholine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]aniline
- 2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]benzoic acid
- 2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]phenol
Uniqueness
2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline is unique due to its specific combination of a morpholine ring and aniline moiety connected via a carbonyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC 名称 |
(2-aminophenyl)-[(2R,6S)-2,6-dimethylmorpholin-4-yl]methanone |
InChI |
InChI=1S/C13H18N2O2/c1-9-7-15(8-10(2)17-9)13(16)11-5-3-4-6-12(11)14/h3-6,9-10H,7-8,14H2,1-2H3/t9-,10+ |
InChI 键 |
JVWLOBQTINYITA-AOOOYVTPSA-N |
手性 SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(=O)C2=CC=CC=C2N |
规范 SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=CC=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


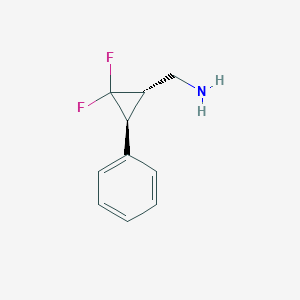
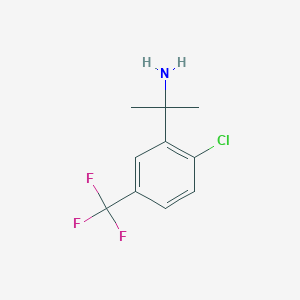
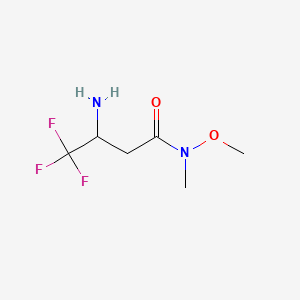
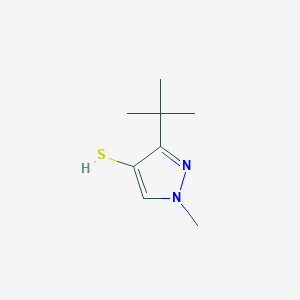

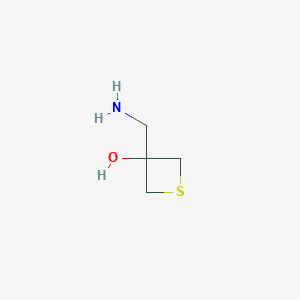

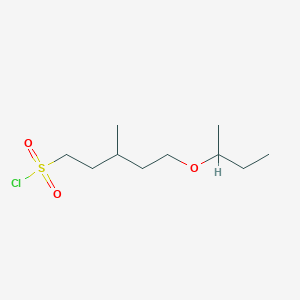
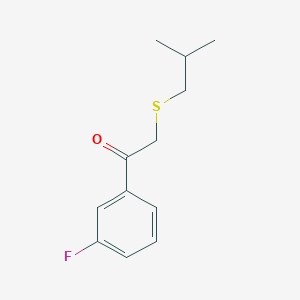
![[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonamide](/img/structure/B13528388.png)

